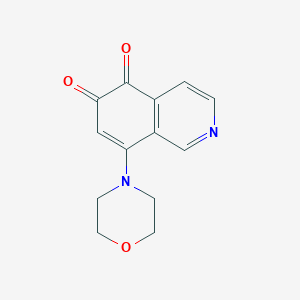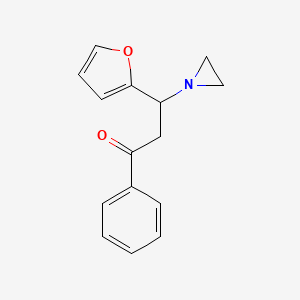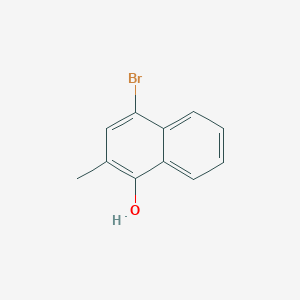![molecular formula C10H7ClFNO3 B11869678 6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the reaction of 2-chloroacetyl chloride with 8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce an oxide or hydroxylated product.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials such as polymers and resins with enhanced properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[2,4-Dioxo-2H-benzo[E][1,3]oxazin-3(4H)-yl]octanoic acid ethyl ester
- Chiral dihydrobenzoxazinones
- Aromatic ester-based polybenzoxazines
Uniqueness
6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of both chloroacetyl and fluoro substituents, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H7ClFNO3 |
|---|---|
Molekulargewicht |
243.62 g/mol |
IUPAC-Name |
6-(2-chloroacetyl)-8-fluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H7ClFNO3/c11-3-8(14)5-1-6(12)10-7(2-5)13-9(15)4-16-10/h1-2H,3-4H2,(H,13,15) |
InChI-Schlüssel |
PKHDOUWPRDZACU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)C(=O)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)



![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)



![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)



